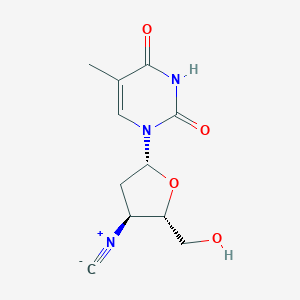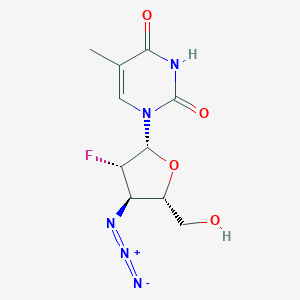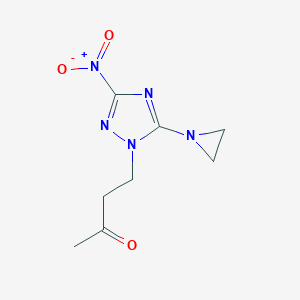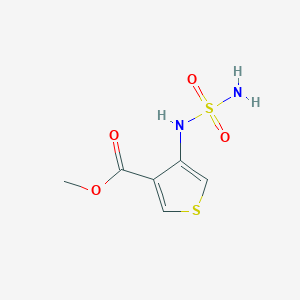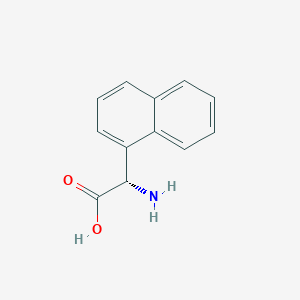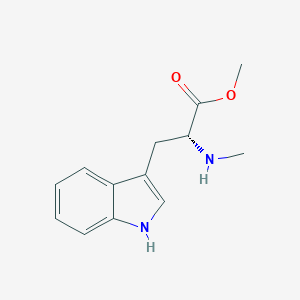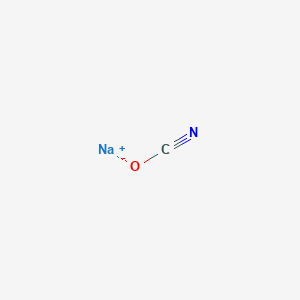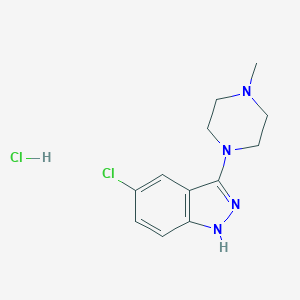
1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a crucial role in regulating intracellular signaling pathways. PDE10A is primarily expressed in the striatum, a region of the brain that is involved in motor control, cognition, and emotion. The inhibition of PDE10A has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
The mechanism of action of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride involves the inhibition of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride, which regulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the striatum. By inhibiting 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride, the compound increases the levels of cAMP and cGMP, which in turn modulate intracellular signaling pathways involved in motor control, cognition, and emotion.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride are primarily mediated by its inhibition of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride. By increasing the levels of cAMP and cGMP, the compound modulates the activity of various intracellular signaling pathways, including the cAMP response element-binding protein (CREB) pathway, the extracellular signal-regulated kinase (ERK) pathway, and the protein kinase B (AKT) pathway. These pathways are involved in regulating synaptic plasticity, neuronal survival, and neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride in lab experiments include its high selectivity for 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride, its ability to penetrate the blood-brain barrier, and its potential therapeutic applications in various neurological and psychiatric disorders. However, the compound also has some limitations, including its relatively short half-life and its potential off-target effects on other PDE enzymes.
Orientations Futures
There are several future directions for the research and development of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride. One direction is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. Another direction is to develop more potent and selective inhibitors of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride that have longer half-lives and fewer off-target effects. Additionally, the compound could be used as a tool to study the role of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride in intracellular signaling pathways and neuronal function.
Méthodes De Synthèse
The synthesis of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride involves a multistep process that starts with the reaction of 4-methylpiperazine with 5-chloro-1H-indazole-3-carboxylic acid. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with the appropriate amine to yield the final product.
Applications De Recherche Scientifique
1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. In preclinical studies, the compound has been shown to improve cognitive function, reduce motor deficits, and enhance social behavior in animal models of these disorders.
Propriétés
Numéro CAS |
124673-63-8 |
|---|---|
Nom du produit |
1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride |
Formule moléculaire |
C12H16Cl2N4 |
Poids moléculaire |
287.19 g/mol |
Nom IUPAC |
5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole;hydrochloride |
InChI |
InChI=1S/C12H15ClN4.ClH/c1-16-4-6-17(7-5-16)12-10-8-9(13)2-3-11(10)14-15-12;/h2-3,8H,4-7H2,1H3,(H,14,15);1H |
Clé InChI |
LPRPQPKSTMZCOM-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NNC3=C2C=C(C=C3)Cl.Cl |
SMILES canonique |
CN1CCN(CC1)C2=NNC3=C2C=C(C=C3)Cl.Cl |
Autres numéros CAS |
124673-63-8 |
Synonymes |
1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B49947.png)

![Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B49955.png)
